methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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Overview
Description
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Hydroxypropanoate Backbone: The protected amino compound is then reacted with a suitable aldehyde or ketone to form the hydroxypropanoate backbone through an aldol reaction.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic substitution reaction, where the protected amino compound reacts with a halogenated aromatic compound.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-(2-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Methyl (2R,3S)-3-(2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Methyl (2R,3S)-3-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Uniqueness
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a chirality at the 2 and 3 positions of the propanoate backbone, denoted as (2R,3S). Its molecular formula is C15H22N2O5, with a molecular weight of approximately 310.35 g/mol. The structural components include:
- Aminophenyl group : Contributes to its biological interactions.
- Tert-butoxycarbonyl (Boc) protected amino group : Enhances stability and solubility.
- Hydroxypropanoate moiety : Potentially involved in enzyme interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with receptors, influencing signaling pathways.
Interaction Studies
Interaction studies focus on binding affinity and specificity towards various biological targets. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Contains a nitro group | Nitro groups may enhance electrophilicity |
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Contains a methoxy group | Methoxy groups can influence solubility |
Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
Case Studies and Research Findings
Research on this compound has been limited but suggests significant potential for therapeutic applications. For example, studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokine production.
- Anticancer Properties : Preliminary research indicates that structural analogs may induce apoptosis in cancer cell lines.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChI Key |
DFHJCDNYIIKDMI-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1N)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC |
Origin of Product |
United States |
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